2-O-[(2,4-difluorophenyl)methyl] 1-O-prop-2-enyl cyclohex-4-ene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-[(2,4-difluorophenyl)methyl] 1-O-prop-2-enyl cyclohex-4-ene-1,2-dicarboxylate is an organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with a difluorophenyl group and a prop-2-enyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-[(2,4-difluorophenyl)methyl] 1-O-prop-2-enyl cyclohex-4-ene-1,2-dicarboxylate typically involves a multi-step process. One common route includes the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,4-difluorobenzyl chloride and an appropriate catalyst.
Esterification: The final step involves the esterification of the cyclohexene ring with prop-2-enyl alcohol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-O-[(2,4-difluorophenyl)methyl] 1-O-prop-2-enyl cyclohex-4-ene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, where nucleophiles such as amines or thiols replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-O-[(2,4-difluorophenyl)methyl] 1-O-prop-2-enyl cyclohex-4-ene-1,2-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of novel polymers and materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-O-[(2,4-difluorophenyl)methyl] 1-O-prop-2-enyl cyclohex-4-ene-1,2-dicarboxylate involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The prop-2-enyl ester moiety allows for better cellular uptake and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-O-[(2,4-difluorophenyl)methyl] cyclohex-4-ene-1,2-dicarboxylate: Lacks the prop-2-enyl ester group, resulting in different pharmacokinetic properties.
1-O-prop-2-enyl cyclohex-4-ene-1,2-dicarboxylate: Lacks the difluorophenyl group, leading to reduced binding affinity to molecular targets.
Uniqueness
2-O-[(2,4-difluorophenyl)methyl] 1-O-prop-2-enyl cyclohex-4-ene-1,2-dicarboxylate is unique due to the combination of the difluorophenyl group and the prop-2-enyl ester, which together enhance its biological activity and stability. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-O-[(2,4-difluorophenyl)methyl] 1-O-prop-2-enyl cyclohex-4-ene-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2O4/c1-2-9-23-17(21)14-5-3-4-6-15(14)18(22)24-11-12-7-8-13(19)10-16(12)20/h2-4,7-8,10,14-15H,1,5-6,9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWMSLAJFYBAJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1CC=CCC1C(=O)OCC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.